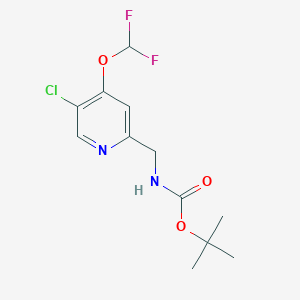

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate

CAS No.: 2231675-32-2

Cat. No.: VC2787217

Molecular Formula: C12H15ClF2N2O3

Molecular Weight: 308.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231675-32-2 |

|---|---|

| Molecular Formula | C12H15ClF2N2O3 |

| Molecular Weight | 308.71 g/mol |

| IUPAC Name | tert-butyl N-[[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C12H15ClF2N2O3/c1-12(2,3)20-11(18)17-5-7-4-9(19-10(14)15)8(13)6-16-7/h4,6,10H,5H2,1-3H3,(H,17,18) |

| Standard InChI Key | FXUTUIAQPIEXGT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)Cl)OC(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)Cl)OC(F)F |

Introduction

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is a complex organic compound with the molecular formula C12H15ClF2N2O3 and a molecular weight of 308.71 g/mol. It is characterized by a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with chlorine and difluoromethoxy groups. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine, primarily due to its potential applications as an intermediate in organic synthesis and its biological activity.

Synthesis Methods

The synthesis of tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The starting material is usually 5-chloro-4-(difluoromethoxy)pyridine.

-

Starting Material: 5-chloro-4-(difluoromethoxy)pyridine.

-

Reaction with Tert-butyl Chloroformate: The pyridine derivative is reacted with tert-butyl chloroformate in the presence of triethylamine.

-

Formation of Carbamate: The reaction proceeds to form the desired tert-butyl carbamate product.

Chemical Reactions

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate can undergo various chemical reactions:

-

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

-

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

-

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.

Biological Activity and Applications

The biological activity of tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is primarily related to its potential role as an inhibitor of specific enzymes. The presence of the pyridine ring and the carbamate functional group suggests interactions with biological targets such as proteases or kinases. Compounds similar to this have shown inhibitory effects on enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are critical in the pathology of Alzheimer's disease.

Research Findings and Future Directions

Research on tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is ongoing, with a focus on its applications in organic synthesis and biological research. Further studies are needed to fully explore its potential as a therapeutic agent or intermediate in drug development. The compound's ability to inhibit specific enzymes makes it a promising candidate for further investigation in the context of neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume